molecular formula C24H18N2O2 B14425074 2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide CAS No. 84814-54-0

2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide

Cat. No.: B14425074
CAS No.: 84814-54-0
M. Wt: 366.4 g/mol
InChI Key: ZFHYVPRSMHHGSX-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a gold(I)-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles can yield carbazoles in good yields . The reaction conditions often require the use of catalysts such as palladium or iridium, along with specific solvents and temperature controls .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of magnetically recoverable palladium nanocatalysts have been explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, its interaction with DNA can inhibit the replication of cancer cells, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

84814-54-0

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-hydroxy-N-(2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide

InChI

InChI=1S/C24H18N2O2/c1-14-6-2-4-8-20(14)26-24(28)19-12-15-10-11-17-16-7-3-5-9-21(16)25-23(17)18(15)13-22(19)27/h2-13,25,27H,1H3,(H,26,28)

InChI Key

ZFHYVPRSMHHGSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O

Origin of Product

United States

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